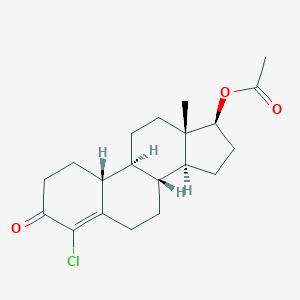

4-Chloro-19-nortestosterone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

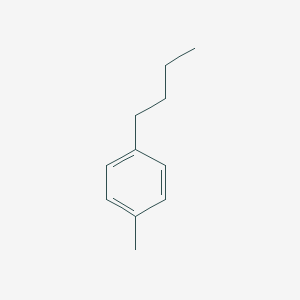

4-Chloro-19-nortestosterone acetate (also known as Clostebol acetate) is a synthetic androgenic-anabolic steroid that is commonly used in scientific research. It is a modified form of testosterone that has been altered to increase its anabolic properties while reducing its androgenic effects. This steroid has been shown to have a range of potential applications in the field of biochemistry and physiology.

Mecanismo De Acción

The mechanism of action of 4-Chloro-19-nortestosterone acetate involves binding to androgen receptors in the body. This leads to an increase in protein synthesis and a reduction in protein breakdown, resulting in an overall increase in muscle mass and strength.

Biochemical and Physiological Effects:

In addition to its effects on muscle mass and strength, 4-Chloro-19-nortestosterone acetate has been shown to have a range of other biochemical and physiological effects. It has been shown to increase bone density, reduce inflammation, and improve insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-Chloro-19-nortestosterone acetate in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of anabolic steroids on the body. However, it is important to note that this steroid also has limitations, including potential side effects and the need for careful dosing to avoid toxicity.

Direcciones Futuras

There are a number of potential future directions for research involving 4-Chloro-19-nortestosterone acetate. These include exploring its potential use in treating conditions such as osteoporosis and muscle wasting, as well as investigating its effects on other physiological systems in the body. Additionally, further research is needed to better understand the potential risks and benefits of using this steroid in scientific research.

Métodos De Síntesis

The synthesis of 4-Chloro-19-nortestosterone acetate involves the modification of testosterone through the addition of a chlorine atom at the fourth position and the removal of the 19th carbon atom. This process is typically achieved through a series of chemical reactions, including esterification and chlorination.

Aplicaciones Científicas De Investigación

4-Chloro-19-nortestosterone acetate has been extensively used in scientific research due to its potential applications in the fields of biochemistry and physiology. It has been shown to have a range of effects on the body, including increasing muscle mass and strength, improving bone density, and reducing inflammation.

Propiedades

Número CAS |

1164-99-4 |

|---|---|

Nombre del producto |

4-Chloro-19-nortestosterone acetate |

Fórmula molecular |

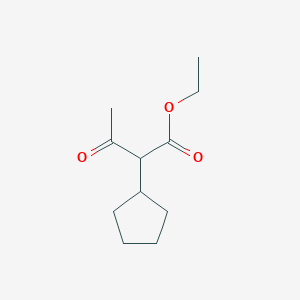

C20H27ClO3 |

Peso molecular |

350.9 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17S)-4-chloro-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H27ClO3/c1-11(22)24-18-8-6-16-14-3-4-15-12(5-7-17(23)19(15)21)13(14)9-10-20(16,18)2/h12-14,16,18H,3-10H2,1-2H3/t12-,13-,14-,16+,18+,20+/m1/s1 |

Clave InChI |

FNMAFGQVNCRKGS-JZQWUOKRSA-N |

SMILES isomérico |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@H]34)Cl)C |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |

SMILES canónico |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34)Cl)C |

Otros números CAS |

1164-99-4 |

Sinónimos |

4-chloro-19-nortestosterone acetate NCITA cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)